molecular formula C18H12Cl4N2O2S B2389646 2-(2,4-dichlorophenoxy)-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]propanamide CAS No. 329265-16-9

2-(2,4-dichlorophenoxy)-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]propanamide

Cat. No.: B2389646
CAS No.: 329265-16-9
M. Wt: 462.17
InChI Key: LEEBSWYPHFIRBB-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]propanamide is a synthetic organic compound that belongs to the class of phenoxy herbicides. It is characterized by the presence of dichlorophenyl and thiazolyl groups, which contribute to its unique chemical properties and biological activities. This compound is primarily used in agricultural settings as a herbicide to control broadleaf weeds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]propanamide typically involves the following steps:

    Formation of 2,4-dichlorophenoxyacetic acid: This is achieved by the chlorination of phenol to produce 2,4-dichlorophenol, which is then reacted with chloroacetic acid.

    Synthesis of the thiazole ring: The thiazole ring is synthesized by reacting 2,5-dichlorobenzaldehyde with thiourea under acidic conditions.

    Coupling reaction: The final step involves coupling the 2,4-dichlorophenoxyacetic acid with the thiazole derivative in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired propanamide compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk chlorination: of phenol and subsequent reactions in large reactors.

    Continuous flow systems: for the synthesis of the thiazole ring to ensure high yield and purity.

    Automated coupling reactions: to streamline the production process and reduce human error.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]propanamide has several scientific research applications:

    Chemistry: Used as a model compound in studying the reactivity of phenoxy herbicides.

    Biology: Investigated for its effects on plant growth and development.

    Medicine: Explored for potential use in developing new herbicidal drugs.

    Industry: Utilized in the formulation of herbicides for agricultural use.

Mechanism of Action

The compound exerts its herbicidal effects by mimicking natural plant hormones known as auxins. It is absorbed by the plant and transported to the meristematic tissues, where it disrupts normal cell growth and division. This leads to uncontrolled growth, ultimately causing the plant to die. The molecular targets include auxin receptors and associated signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dichlorophenoxyacetic acid (2,4-D)
  • 2,4,5-trichlorophenoxyacetic acid (2,4,5-T)
  • 2-methyl-4-chlorophenoxyacetic acid (MCPA)

Uniqueness

2-(2,4-dichlorophenoxy)-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]propanamide is unique due to the presence of both dichlorophenyl and thiazolyl groups, which enhance its herbicidal activity and specificity compared to other phenoxy herbicides.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl4N2O2S/c1-9(26-16-5-3-11(20)7-14(16)22)17(25)24-18-23-15(8-27-18)12-6-10(19)2-4-13(12)21/h2-9H,1H3,(H,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEEBSWYPHFIRBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NC(=CS1)C2=C(C=CC(=C2)Cl)Cl)OC3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl4N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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